2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrazole ring fused with an oxadiazole ring, both of which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of catalysts such as acetic acid and solvents like methanol .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- 1,3-Dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate
- 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)formamido]acetic acid
Uniqueness
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of the pyrazole and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N4O |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H12N4O/c1-9-8-11(17(2)16-9)13-15-14-12(18-13)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
LFRMFRGRKCMMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.